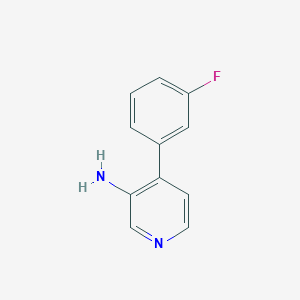
4-(3-Fluorophenyl)pyridin-3-amine
Vue d'ensemble
Description
“4-(3-Fluorophenyl)pyridin-3-amine” is a chemical compound with the molecular weight of 188.2 . It is also known by its IUPAC name "4-(3-fluorophenyl)-2-pyridinamine" .
Molecular Structure Analysis
The InChI code for “4-(3-Fluorophenyl)pyridin-3-amine” is "1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,(H2,13,14)" . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
1. Peptidomimetic Development
Saitton, Kihlberg, and Luthman (2004) described the synthesis of pyridine derivatives, including structures similar to 4-(3-Fluorophenyl)pyridin-3-amine, as scaffolds in peptidomimetic development. These derivatives are beneficial for creating compounds that mimic peptides in biological systems (Saitton, Kihlberg & Luthman, 2004).
2. pH Sensor Development
Hu et al. (2013) synthesized triphenylamine derivatives, including pyridinyl groups, and explored their use as pH sensors due to their pH-dependent absorptions and emissions. This research indicates potential applications of similar compounds like 4-(3-Fluorophenyl)pyridin-3-amine in pH sensing technologies (Hu et al., 2013).
3. Anticancer Research
Thaher et al. (2012) explored pyrazole derivatives with a structure related to 4-(3-Fluorophenyl)pyridin-3-amine, finding them active against important cancer kinases. This suggests potential applications in cancer research and treatment (Thaher et al., 2012).
4. Anticancer Agent Synthesis
Vinayak, Sudha, and Lalita (2017) synthesized novel amine derivatives of a compound structurally similar to 4-(3-Fluorophenyl)pyridin-3-amine, showing potent in vitro anticancer activity against human cancer cell lines. This research underscores the compound's potential in developing new anticancer agents (Vinayak, Sudha & Lalita, 2017).
5. Met Kinase Inhibition
Schroeder et al. (2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, which are structurally related to 4-(3-Fluorophenyl)pyridin-3-amine. This research highlights potential therapeutic applications in targeting Met kinase-related diseases (Schroeder et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-fluorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHINMZLIUFUWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294497 | |
| Record name | 3-Pyridinamine, 4-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)pyridin-3-amine | |
CAS RN |
1374664-62-6 | |
| Record name | 3-Pyridinamine, 4-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374664-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinamine, 4-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



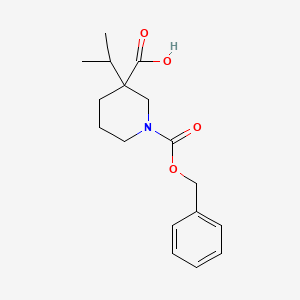
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)
![Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1456585.png)
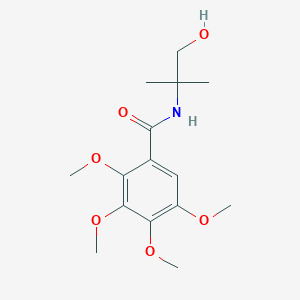
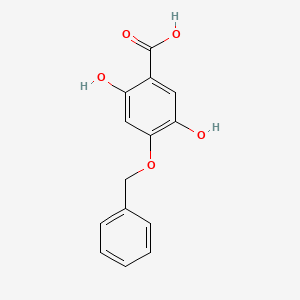

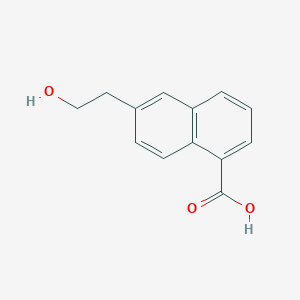
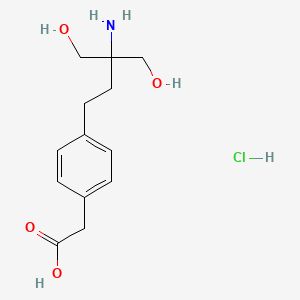
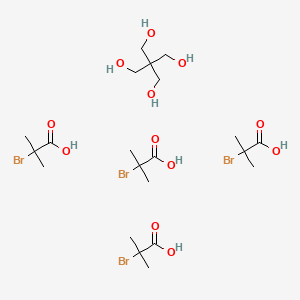
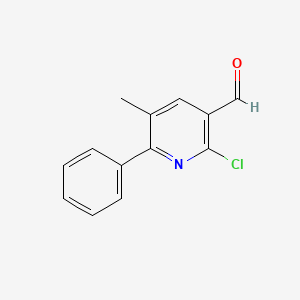
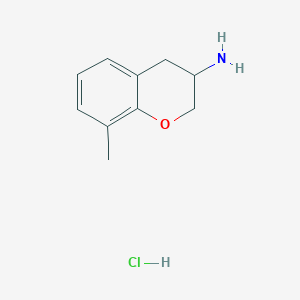
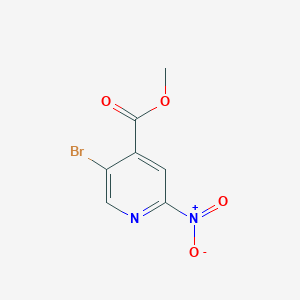
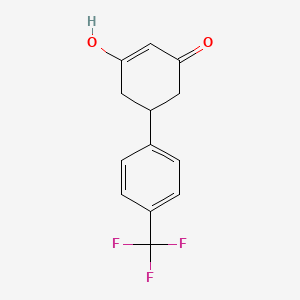
![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1456603.png)